molecular formula C21H21N5O B7034890 N-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-2-(1-methylpyrazol-3-yl)acetamide

N-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-2-(1-methylpyrazol-3-yl)acetamide

Cat. No.: B7034890
M. Wt: 359.4 g/mol
InChI Key: OOMLBZSOEPDKOI-UHFFFAOYSA-N
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Description

N-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-2-(1-methylpyrazol-3-yl)acetamide is a complex organic compound that features a benzimidazole core linked to a pyrazole moiety through an acetamide bridge

Properties

IUPAC Name

N-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-2-(1-methylpyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O/c1-15-7-3-4-8-16(15)14-26-19-10-6-5-9-18(19)22-21(26)23-20(27)13-17-11-12-25(2)24-17/h3-12H,13-14H2,1-2H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMLBZSOEPDKOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2NC(=O)CC4=NN(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-2-(1-methylpyrazol-3-yl)acetamide typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Attachment of 2-Methylphenylmethyl Group: This step involves the alkylation of the benzimidazole nitrogen with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of Pyrazole Moiety: The pyrazole ring is synthesized separately, often starting from hydrazine and an appropriate diketone.

    Coupling Reaction: The final step involves coupling the benzimidazole derivative with the pyrazole derivative through an acetamide linkage, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for purification processes such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrazole rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the nitro groups (if present) or other reducible functionalities using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings. Common reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: EDCI, HOBt.

    Bases: Potassium carbonate, sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-2-(1-methylpyrazol-3-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require particular chemical functionalities.

Mechanism of Action

The mechanism of action of N-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-2-(1-methylpyrazol-3-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole and pyrazole rings can bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.

    Pyrazole Derivatives: Compounds such as celecoxib, a COX-2 inhibitor used as an anti-inflammatory drug.

Uniqueness

N-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-2-(1-methylpyrazol-3-yl)acetamide is unique due to its combined benzimidazole and pyrazole structure, which allows it to interact with a broader range of biological targets compared to compounds containing only one of these moieties. This dual functionality enhances its potential as a versatile therapeutic agent.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

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